Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)-
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Overview
Description
Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)-: is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are commonly found in medicinal and pharmaceutical chemistry . The presence of nitrogen atoms in the heterocyclic ring structure contributes to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated, Catalyst-Free Synthesis: This method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is eco-friendly and results in good-to-excellent yields.
Oxidative Cyclization: Another common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications, especially the microwave-mediated method due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can also occur, especially at the oxido group attached to the triazole ring.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reducing Agents: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)-: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a valuable tool in biological research.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)-: can be compared with other similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class:
1,2,4-Triazolo[1,5-a]pyridine: This parent compound shares the same core structure but lacks the oxido group, which may result in different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits similar biological activities and is used as a CDK2 inhibitor.
The uniqueness of Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
62135-55-1 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O2/c1-6(12)8-9-7-4-2-3-5-10(7)11(8)13/h2-5H,1H3 |
InChI Key |
CUYSHFXPRPFVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=[N+](N2C=CC=CC2=N1)[O-] |
Origin of Product |
United States |
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